molecular formula C14H11Br2NO4S B2751754 (E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide CAS No. 691370-34-0

(E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide

Cat. No. B2751754
CAS RN: 691370-34-0
M. Wt: 449.11
InChI Key: UPVIQNLDVHYHMV-CAOOACKPSA-N
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Description

(E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide, also known as BBMS1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to exhibit interesting biological properties that make it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of (E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide is not fully understood, but it is believed to involve the binding of the compound to the active site of the target enzyme, leading to its inhibition. The sulfonamide group present in (E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide is known to be an important pharmacophore that contributes to its inhibitory activity.
Biochemical and physiological effects:
(E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of certain cancer cell lines, reduce inflammation, and exhibit antibacterial activity. However, further studies are needed to fully understand the biological effects of (E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide in lab experiments include its potent inhibitory activity against certain enzymes, its relatively simple synthesis method, and its potential applications in various scientific fields. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the investigation of (E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide. One potential direction is to explore its potential applications as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to further study its mechanism of action and its interactions with other biomolecules. Additionally, the synthesis of analogs of (E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide with improved properties could be explored.

Synthesis Methods

The synthesis of (E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide involves the reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 4-bromo-benzenesulfonamide in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

(E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrase and urease, which are involved in various physiological processes.

properties

IUPAC Name

(NE)-4-bromo-N-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2NO4S/c1-21-13-7-9(6-12(16)14(13)18)8-17-22(19,20)11-4-2-10(15)3-5-11/h2-8,18H,1H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVIQNLDVHYHMV-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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